molecular formula C10H6ClF3O3 B1425904 5-Chloro-2-(trifluoromethoxy)cinnamic acid CAS No. 1092461-22-7

5-Chloro-2-(trifluoromethoxy)cinnamic acid

Cat. No.: B1425904
CAS No.: 1092461-22-7
M. Wt: 266.6 g/mol
InChI Key: AGCYIVNNYXJUKM-DAFODLJHSA-N
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Description

5-Chloro-2-(trifluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6ClF3O3 . As a cinnamic acid derivative, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Researchers utilize this compound in the exploration and development of novel pharmaceutical candidates and biologically active molecules. Its molecular structure, which incorporates both chloro and trifluoromethoxy substituents, is of significant interest for structure-activity relationship (SAR) studies. These studies aim to understand how these functional groups influence a compound's potency, metabolic stability, and bioavailability. Potential research applications include its use as a precursor in synthesizing more complex heterocyclic compounds or as a core structure in the design of enzyme inhibitors. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYIVNNYXJUKM-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(trifluoromethoxy)cinnamic acid is a synthetic compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cinnamic acid backbone with a chlorine atom and a trifluoromethoxy group, which enhances its lipophilicity and may influence its biological activity. Its molecular formula is C10H7ClF3O3C_{10}H_7ClF_3O_3 with a molecular weight of approximately 250.6 g/mol. The presence of these functional groups potentially modulates the compound's reactivity and interaction with biological targets .

Currently, the specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various enzymes or receptors involved in inflammatory pathways, suggesting potential anti-inflammatory applications .

Biological Activities

Research on related cinnamic acid derivatives indicates a range of biological activities, including:

  • Antimicrobial Activity : Cinnamic acid derivatives have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus .
  • Anticancer Properties : Several studies have shown that cinnamic acid derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that certain cinnamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their IC50 values against MCF-7 cells, with some showing potent activity (IC50 values around 1.79 µM) .
  • Antimicrobial Studies : A review highlighted the effectiveness of various cinnamic acid derivatives in combating bacterial infections. Compounds structurally related to this compound showed promising results against pathogenic bacteria .
  • Structure-Activity Relationship (SAR) : The modification of the cinnamic acid structure by adding electron-withdrawing groups like chlorine or trifluoromethoxy has been shown to enhance biological activity. This suggests that this compound may possess unique properties compared to its analogs .

Comparative Analysis with Related Compounds

The following table summarizes some key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H7ClF3O3Chlorine & trifluoromethoxy groupsPotential anti-inflammatory, anticancer
2-Chloro-5-(trifluoromethyl)cinnamic acidC10H7ClF3OLacks methoxy groupModerate antibacterial
4-Chloro-cinnamic acidC9H7ClO2Different substitution patternAntimicrobial
3-(Trifluoromethyl)phenylacrylic acidC10H8F3O2No chlorine; focuses on trifluoromethylAnticancer

Scientific Research Applications

Organic Synthesis

5-Chloro-2-(trifluoromethoxy)cinnamic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols .

Biological Activities

Recent studies have highlighted the potential biological activities of cinnamic acid derivatives, including:

  • Antimicrobial Properties: Research indicates that compounds derived from cinnamic acid exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential: The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms that disrupt cellular signaling pathways .
  • Neuroprotective Effects: Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of several cinnamic acid derivatives against resistant strains of bacteria. The results indicated that this compound demonstrated effective inhibition against MRSA with minimal inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM .
  • Pharmacological Investigations:
    In pharmacological research, derivatives of cinnamic acid have been explored for their potential as anti-inflammatory agents. The compound's mechanism involves interference with inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing insecticides and other agrochemicals .

Comparison with Similar Compounds

Substituent Position and Type

  • 5-Bromo-2-(trifluoromethoxy)cinnamic acid (CAS 1381952-88-0):
    • Bromine at the 5-position increases molecular weight (311.05 vs. ~250–260 for chloro/fluoro analogs) and polarizability compared to chlorine. Bromine’s larger atomic radius may enhance lipophilicity and steric effects .
  • However, chlorine’s moderate electronegativity balances electronic effects and lipophilicity .
  • 2-Fluoro-5-(trifluoromethyl)cinnamic acid (Thermo Scientific):
    • The trifluoromethyl group (stronger EWG than trifluoromethoxy) at the 5-position reduces electron density on the aromatic ring more significantly, altering reactivity in electrophilic substitutions .

Electronic Effects on Antioxidant Activity

Cinnamic acid derivatives with hydroxyl groups (e.g., caffeic acid, ferulic acid) exhibit superior antioxidant activity due to radical stabilization via resonance. In contrast, 5-chloro-2-(trifluoromethoxy)cinnamic acid lacks hydroxyl groups, which likely reduces its antioxidant capacity compared to caffeic acid. However, its EWGs may enhance stability against oxidation .

Insulin Secretion and β-Cell Protection

Unsubstituted cinnamic acid and its alcohol derivatives enhance insulin secretion and protect β-cells from oxidative damage by upregulating PDX1 expression and antioxidant proteins (Nrf2, HO-1) . The chloro and trifluoromethoxy substituents in this compound may modify these effects:

  • Trifluoromethoxy group : Enhances metabolic stability compared to methoxy or hydroxyl groups, prolonging activity .

Microbial Degradation Resistance

Cinnamic acid’s aromatic structure resists microbial decomposition. The addition of EWGs (Cl, CF₃O) likely further delays mineralization, as seen in studies where substituted cinnamic acids required specialized microbial enzymes for degradation .

Data Tables

Compound Name CAS Number Molecular Weight Key Substituents Notable Properties
This compound Not explicitly listed ~265 (estimated) 5-Cl, 2-CF₃O High lipophilicity, metabolic stability
5-Bromo-2-(trifluoromethoxy)cinnamic acid 1381952-88-0 311.05 5-Br, 2-CF₃O Enhanced steric effects
5-Fluoro-2-(trifluoromethoxy)cinnamic acid 1092460-94-0 250.15 5-F, 2-CF₃O High electronegativity
Caffeic acid 331-39-5 180.16 3,4-di-OH Strong antioxidant activity

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal Value
CatalystPiperidine (10 mol%)
SolventToluene (anhydrous)
Temperature80°C, reflux
Reaction Time12–24 hours
Yield70–85% (post-purification)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Assign signals for the trifluoromethoxy group (δ ~58 ppm in ¹⁹F NMR) and cinnamic acid protons (doublet for α,β-unsaturated protons at δ 6.3–7.5 ppm). Compare with PubChem data for analogous compounds .
  • IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks, ensuring accurate mass matches theoretical values (e.g., C₁₀H₅ClF₃O₃: calc. 283.96) .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, and pH variations. To standardize measurements:

  • Solvent Screening: Test solubility in DMSO, ethanol, and phosphate buffers (pH 4–8) at 25°C and 37°C .
  • Analytical Validation: Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility via calibration curves .
  • Statistical Reporting: Include triplicate measurements and error margins (e.g., ±0.5 mg/mL) in publications .

Q. Table 2: Hypothetical Solubility Profile

SolventSolubility (mg/mL, 25°C)pH Dependency
DMSO>50No
Ethanol15 ± 0.3No
PBS (pH 7.4)0.2 ± 0.05Yes

Advanced: What strategies improve compound stability in biological assays?

Methodological Answer:

  • Storage Conditions: Store lyophilized powder at -20°C in amber vials to prevent photodegradation; reconstitute in DMSO with 0.1% BSA for aqueous stability .
  • Buffer Optimization: Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.0) to minimize aggregation .
  • Degradation Monitoring: Perform LC-MS weekly to detect hydrolysis products (e.g., free carboxylic acid or chloro-phenolic derivatives) .

Basic: What key physicochemical properties are critical for experimental design?

Methodological Answer:

  • LogP (Octanol-Water): Estimated at ~2.8 (via ChemDraw), indicating moderate hydrophobicity .
  • pKa: Carboxylic acid group pKa ≈ 4.2 (determined via potentiometric titration) .
  • Thermal Stability: Decomposes above 200°C (DSC analysis) .

Advanced: How to design cross-coupling reactions involving this compound?

Methodological Answer:
For Suzuki-Miyaura coupling (to introduce aryl groups):

  • Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1) at 80°C .
  • Ligand Screening: Test bulky ligands (e.g., SPhos) to enhance reactivity of the electron-deficient aryl chloride .
  • Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (hexane:ethyl acetate gradient) .

Basic: What are common impurities, and how are they detected?

Methodological Answer:

  • Starting Material Residues: Unreacted benzaldehyde (detected via GC-MS) .
  • Oxidation Byproducts: Quinone derivatives (identified via HPLC retention time shifts) .
  • Quantification Limits: Use HPLC-UV with a detection threshold of 0.1% area .

Advanced: How to address conflicting bioactivity results in different cell lines?

Methodological Answer:

  • Cell Viability Controls: Normalize data to ATP-based assays (e.g., CellTiter-Glo) to rule out cytotoxicity .
  • Receptor Profiling: Perform competitive binding assays (e.g., SPR) to confirm target engagement specificity .
  • Metabolic Stability: Pre-incubate compound with liver microsomes to assess degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(trifluoromethoxy)cinnamic acid
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